4-(3,4-Dimethoxy-benzyl)-piperidine
Overview
Description
Synthesis Analysis
The synthesis of piperidine derivatives, including those similar to 4-(3,4-Dimethoxy-benzyl)-piperidine, often involves complex organic reactions. For instance, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine, a related compound, shows how intricate the synthesis process can be, highlighting the significance of structural modifications on the compound's properties (Sugimoto et al., 1995).
Molecular Structure Analysis
The molecular structure of piperidine derivatives plays a crucial role in their chemical behavior and potential applications. The crystal structure of similar compounds has been extensively studied, providing insights into their molecular conformation and stability. For example, studies on compounds like 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine have revealed detailed information about their crystallization and molecular geometry (P. Sudhakar et al., 2005).
Chemical Reactions and Properties
Piperidine derivatives undergo various chemical reactions, reflecting their reactive nature and functional versatility. These reactions are pivotal for modifying the compound's structure to enhance its properties or for synthesizing new derivatives. The synthesis and structural studies of novel scaffolds for drug discovery, including 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine], illustrate the compound's reactivity and potential for creating new pharmacologically active molecules (Willand et al., 2004).
Physical Properties Analysis
The physical properties of 4-(3,4-Dimethoxy-benzyl)-piperidine, such as solubility, melting point, and crystalline structure, are influenced by its molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceuticals. The crystal and molecular structure analyses provide a foundation for understanding these physical properties in depth.
Chemical Properties Analysis
The chemical properties of piperidine derivatives, including reactivity, stability, and functional group interactions, are critical for their application in synthetic chemistry and drug design. The analysis of the molecular structure, spectroscopic properties, and chemical reactivity studies, such as those conducted on 1-Benzyl-4-(N-Boc-amino)piperidine, offer valuable insights into the compound's chemical behavior and potential applications (S. Janani et al., 2020).
Scientific Research Applications
Crystallography : The crystal structure of 1-benzyl-4-(5,6-dimethoxy-1H-2-indenylmethyl)piperidine has been determined, providing valuable information for understanding the molecular arrangement and interactions of such compounds (Sudhakar et al., 2005).
Bioactive Conformation Studies : Research into the bioactive conformation of N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which are opioid receptor antagonists, has led to the development of novel fused bicyclic derivatives of the octahydroquinolizine chemical class (Le Bourdonnec et al., 2006).
Anti-Acetylcholinesterase Inhibitors : Compounds such as 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine have shown potent anti-acetylcholinesterase activity, which is significant for treatments targeting neurological disorders like Alzheimer's (Sugimoto et al., 1995).
Analgesic Properties : Aromatic esters of nonquaternary carbon-4 piperidinols, including those with 3,4-dimethoxybenzoate, have been explored for their analgesic properties, offering insights into potential pain-relief medications (Waters, 1978).
Wound-Healing Potential : Derivatives of 2-[4-(2,4-dimethoxy-benzoyl)-phenoxy]-1-[4-(3-piperidin-4-yl-propyl)-piperidin-1-yl]-ethanone have shown significant wound-healing activity in in vivo studies, indicating their potential in medical treatments for skin regeneration (Vinaya et al., 2009).
Antibacterial Activities : Novel sulfonamides and carboxamides containing a substituted benzophenone moiety have been synthesized, showing potent antibacterial activities, thus contributing to the development of new antibiotics (Vinaya et al., 2008).
Safety And Hazards
properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-16-13-4-3-12(10-14(13)17-2)9-11-5-7-15-8-6-11/h3-4,10-11,15H,5-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYUJXLCFTXECTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588784 | |
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,4-Dimethoxyphenyl)methyl]piperidine | |
CAS RN |
121278-66-8 | |
Record name | 4-[(3,4-Dimethoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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